molecular formula C25H27BrN2O5 B12016519 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 500274-62-4

5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016519
CAS No.: 500274-62-4
M. Wt: 515.4 g/mol
InChI Key: OXSIFAFGJGBHHU-XTQSDGFTSA-N
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Description

5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromophenyl, hydroxy, methoxy, and morpholinoethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Methoxy-3-methylbenzoyl Group: This can be done through acylation reactions using suitable acylating agents.

    Incorporation of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-hydroxy-4-benzoyl-1-ethyl-1H-pyrrol-2(5H)-one
  • 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Uniqueness

  • Functional Groups : The presence of the bromophenyl and morpholinoethyl groups makes it unique compared to other similar compounds.
  • Biological Activity : Exhibits distinct biological activities due to its unique structure.

Properties

CAS No.

500274-62-4

Molecular Formula

C25H27BrN2O5

Molecular Weight

515.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27BrN2O5/c1-16-15-18(5-8-20(16)32-2)23(29)21-22(17-3-6-19(26)7-4-17)28(25(31)24(21)30)10-9-27-11-13-33-14-12-27/h3-8,15,22,29H,9-14H2,1-2H3/b23-21+

InChI Key

OXSIFAFGJGBHHU-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O)OC

Origin of Product

United States

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